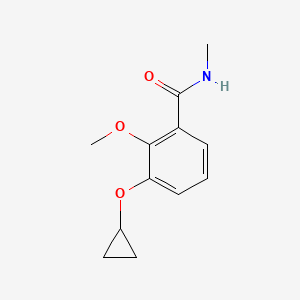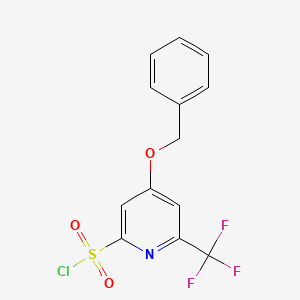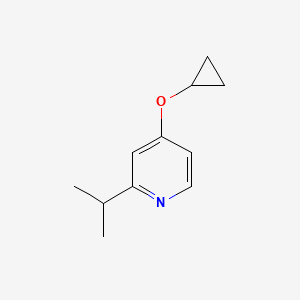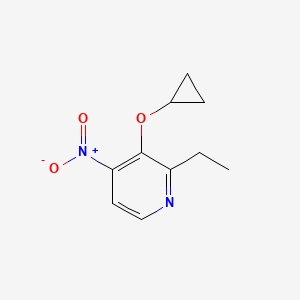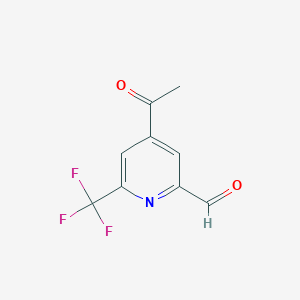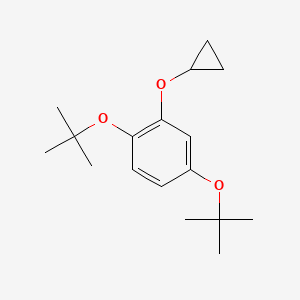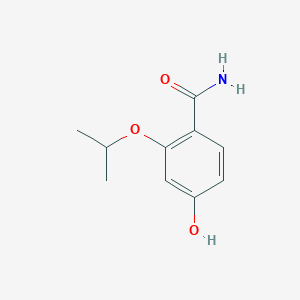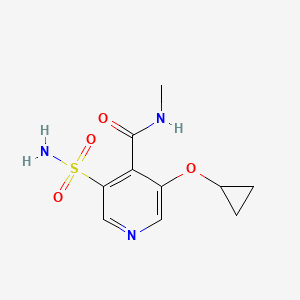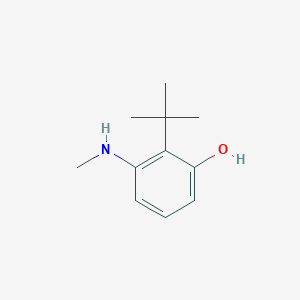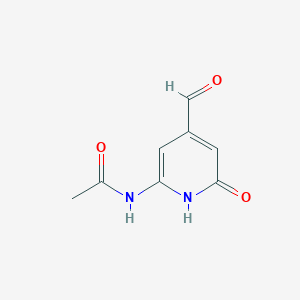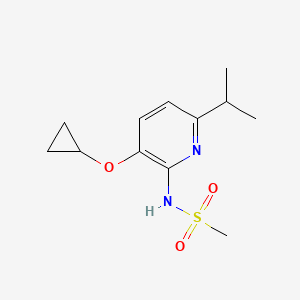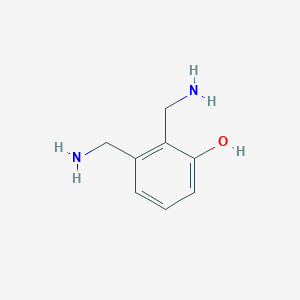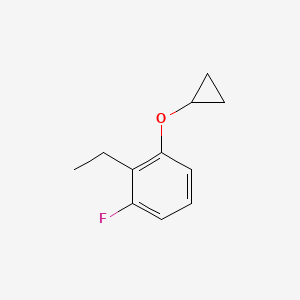
1-Cyclopropoxy-2-ethyl-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropoxy-2-ethyl-3-fluorobenzene is an organic compound that features a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-ethyl-3-fluorobenzene typically involves the following steps:
Formation of the Cyclopropoxy Group: This can be achieved through the reaction of cyclopropanol with a suitable halogenating agent to form cyclopropyl halide.
Substitution Reaction: The cyclopropyl halide is then reacted with a benzene derivative that has an ethyl and fluorine substituent in the desired positions. This can be facilitated by using a strong base to deprotonate the benzene ring, allowing for nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropoxy-2-ethyl-3-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyclopropoxy group can be reduced to form a cyclopropyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of 1-cyclopropoxy-2-ethyl-3-carboxybenzene.
Reduction: Formation of 1-cyclopropyl-2-ethyl-3-fluorobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Cyclopropoxy-2-ethyl-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-Cyclopropoxy-2-ethyl-3-fluorobenzene exerts its effects involves interactions with specific molecular targets. The cyclopropoxy group can interact with enzymes or receptors, altering their activity. The ethyl and fluorine substituents can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
1-Cyclopropoxy-2-methyl-3-fluorobenzene: Similar structure but with a methyl group instead of an ethyl group.
1-Cyclopropoxy-2-ethyl-4-fluorobenzene: Fluorine atom positioned differently on the benzene ring.
1-Cyclopropoxy-2-ethyl-3-chlorobenzene: Chlorine atom instead of fluorine.
Uniqueness: 1-Cyclopropoxy-2-ethyl-3-fluorobenzene is unique due to the specific positioning of its substituents, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the cyclopropoxy group also imparts unique steric and electronic properties that can influence its interactions with other molecules.
Propiedades
Fórmula molecular |
C11H13FO |
|---|---|
Peso molecular |
180.22 g/mol |
Nombre IUPAC |
1-cyclopropyloxy-2-ethyl-3-fluorobenzene |
InChI |
InChI=1S/C11H13FO/c1-2-9-10(12)4-3-5-11(9)13-8-6-7-8/h3-5,8H,2,6-7H2,1H3 |
Clave InChI |
VDWBRYDXYVQIRH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1F)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


